1-Butyl-4-(1,2-diphenylethyl)piperazine
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Overview
Description
1-Butyl-4-(1,2-diphenylethyl)piperazine is a chemical compound with the molecular formula C22H30N2 It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-Butyl-4-(1,2-diphenylethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods may involve the use of solid-phase synthesis or photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Butyl-4-(1,2-diphenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Butyl-4-(1,2-diphenylethyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butyl-4-(1,2-diphenylethyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act on opioid receptors, similar to other piperazine derivatives, leading to analgesic effects . The compound’s structure allows it to bind to these receptors and modulate their activity, resulting in the desired pharmacological effects .
Comparison with Similar Compounds
1-Butyl-4-(1,2-diphenylethyl)piperazine can be compared with other similar compounds, such as:
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45): This compound is a potent synthetic opioid with similar structural features.
1-Substituted 4-(1,2-diphenylethyl)piperazine derivatives: These compounds have been studied for their analgesic and narcotic antagonist activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and applications compared to its analogs.
Properties
CAS No. |
86360-42-1 |
---|---|
Molecular Formula |
C22H30N2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-butyl-4-(1,2-diphenylethyl)piperazine |
InChI |
InChI=1S/C22H30N2/c1-2-3-14-23-15-17-24(18-16-23)22(21-12-8-5-9-13-21)19-20-10-6-4-7-11-20/h4-13,22H,2-3,14-19H2,1H3 |
InChI Key |
WKFWQHOCJJCCJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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